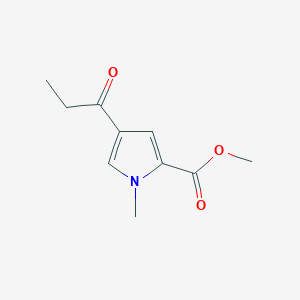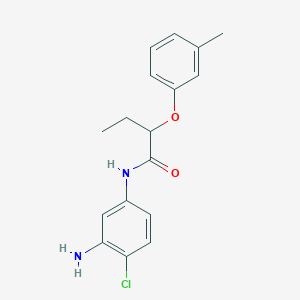
N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-butanamide
Vue d'ensemble
Description
N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-butanamide, also known as 3-MCPBA, is a synthetic compound used in scientific research. It is a metabolite of the widely used herbicide paraquat, which has been used in agriculture since the 1950s. 3-MCPBA is a powerful oxidant, and has been used in a variety of scientific research applications, including as a catalyst for organic synthesis, as a reagent for protein modification, and as a tool for studying the mechanisms of oxidation-reduction reactions.
Applications De Recherche Scientifique
N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-butanamide has a variety of scientific research applications. It has been used as a catalyst for organic synthesis, as a reagent for protein modification, and as a tool for studying the mechanisms of oxidation-reduction reactions. It has also been used to study the mechanisms of enzyme-catalyzed reactions, as well as the mechanisms of drug metabolism.
Mécanisme D'action
N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-butanamide is a powerful oxidant, and its mechanism of action involves the transfer of electrons from an electron-rich species to an electron-deficient species. This transfer of electrons is known as an oxidation-reduction reaction. This compound can also react with proteins, lipids, and nucleic acids, leading to the formation of reactive oxygen species, which can cause oxidative damage to cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro, it has been found to inhibit the activity of a variety of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs. It has also been found to induce oxidative damage to cells, leading to cell death. In vivo, this compound has been found to be toxic to a variety of organisms, including fish, birds, and mammals.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-butanamide in lab experiments has several advantages. It is relatively easy to synthesize, and is relatively stable in aqueous solution. It is also relatively inexpensive, and can be stored for long periods of time. However, there are several limitations to its use. It is highly toxic, and its use in experiments involving live organisms must be done with caution. It is also not very soluble in water, and so it must be used in organic solvents.
Orientations Futures
There are a variety of potential future directions for research involving N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-butanamide. One potential direction is the development of new synthesis methods for this compound. Another potential direction is the development of new applications for this compound, such as in the synthesis of drugs or other compounds. Another potential direction is the development of new methods for studying the mechanisms of oxidation-reduction reactions. Finally, another potential direction is the development of methods for reducing the toxicity of this compound.
Propriétés
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(3-methylphenoxy)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-3-16(22-13-6-4-5-11(2)9-13)17(21)20-12-7-8-14(18)15(19)10-12/h4-10,16H,3,19H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOBPZBRFFEHPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1)Cl)N)OC2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


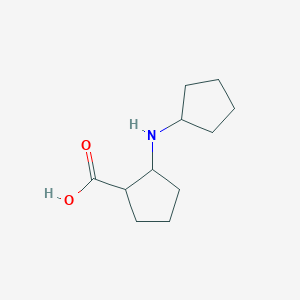

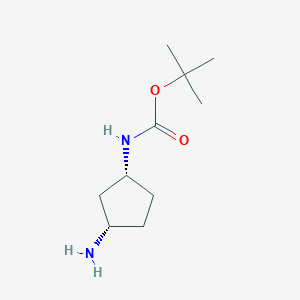

![N-[(5-methylfuran-2-yl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide](/img/structure/B1388846.png)
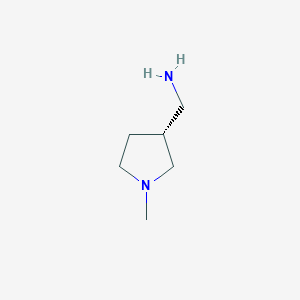

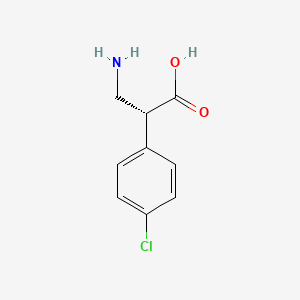
![2'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1388855.png)
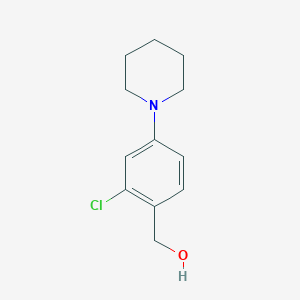
![4-[3-(Tert-butyl)-1,2,4-oxadiazol-5-yl]benzenecarbonitrile](/img/structure/B1388857.png)


